molecular formula C17H28N4O3S B6743388 N-[3-(2-aminoethylsulfamoyl)phenyl]-3-piperidin-3-ylbutanamide

N-[3-(2-aminoethylsulfamoyl)phenyl]-3-piperidin-3-ylbutanamide

Cat. No.: B6743388
M. Wt: 368.5 g/mol
InChI Key: XDLRMJYEMBLYNZ-UHFFFAOYSA-N
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Description

N-[3-(2-aminoethylsulfamoyl)phenyl]-3-piperidin-3-ylbutanamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a sulfamoyl group, a piperidine ring, and a butanamide chain, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[3-(2-aminoethylsulfamoyl)phenyl]-3-piperidin-3-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O3S/c1-13(14-4-3-8-19-12-14)10-17(22)21-15-5-2-6-16(11-15)25(23,24)20-9-7-18/h2,5-6,11,13-14,19-20H,3-4,7-10,12,18H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLRMJYEMBLYNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=CC(=CC=C1)S(=O)(=O)NCCN)C2CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-aminoethylsulfamoyl)phenyl]-3-piperidin-3-ylbutanamide typically involves multiple steps, starting with the preparation of the core phenyl and piperidine structures. Common synthetic routes include:

    Formation of the Phenyl Core:

    Piperidine Ring Formation: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the phenyl core with the piperidine ring and the butanamide chain using reagents such as coupling agents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-aminoethylsulfamoyl)phenyl]-3-piperidin-3-ylbutanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[3-(2-aminoethylsulfamoyl)phenyl]-3-piperidin-3-ylbutanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving sulfamoyl and piperidine derivatives.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(2-aminoethylsulfamoyl)phenyl]-3-piperidin-3-ylbutanamide involves its interaction with specific molecular targets and pathways. The sulfamoyl group may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity, while the butanamide chain may influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(2-aminoethylsulfamoyl)phenyl]-3-piperidin-3-ylbutanamide: shares similarities with other sulfamoyl and piperidine derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This compound’s specific structure allows for targeted interactions with biological molecules, making it a valuable tool in scientific research and potential therapeutic applications.

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